molecular formula C16H25NO3 B116949 Salbutamol Acetonide CAS No. 54208-72-9

Salbutamol Acetonide

Cat. No. B116949
CAS RN: 54208-72-9
M. Wt: 279.37 g/mol
InChI Key: FNNNRZNBSYVOCP-UHFFFAOYSA-N
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Description

Salbutamol is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD . It is 29 times more selective for beta2 receptors than beta1 receptors, giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart .


Synthesis Analysis

The synthesis of Salbutamol involves several steps, starting from 4-hydroxyacetophenone . The process includes chloromethylation, acylation, bromination, and reaction with N-(tert-butyl)benzylamine (TBBA) .


Molecular Structure Analysis

Salbutamol’s molecular structure consists of a total of 38 bonds, including 17 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring . It also contains 1 secondary amine (aliphatic), 2 hydroxyl groups, 1 aromatic hydroxyl, 1 primary alcohol, and 1 secondary alcohol .


Chemical Reactions Analysis

Salbutamol can interact with other drugs, leading to clinically relevant drug interactions . For example, it has been reported to interact with beta-blockers, anticholinergics, other classes of bronchodilators, corticosteroids, and others .


Physical And Chemical Properties Analysis

Salbutamol’s physical and chemical properties are influenced by its potent smooth muscle relaxant properties, which allow the inhibition of bronchial smooth muscle contraction and subsequent bronchodilation .

Scientific Research Applications

Asthma Management

Salbutamol Acetonide is primarily used as a short-acting β2-agonist (SABA) for the treatment of asthma. It works by relaxing the muscles in the airways, leading to bronchodilation and easing the flow of air to the lungs . This rapid action makes it an essential medication for acute asthma attacks, providing quick relief from symptoms like wheezing, coughing, and breathlessness.

Chronic Obstructive Pulmonary Disease (COPD)

In COPD management, Salbutamol Acetonide is utilized to alleviate symptoms such as shortness of breath and ongoing cough. It is particularly effective in managing exacerbations and improving lung function as measured by forced expiratory volume (FEV1) . Its role in COPD is to provide symptomatic relief and improve the quality of life for patients.

Drug-Drug Interaction Studies

Salbutamol Acetonide’s interactions with other medications are a significant area of research. Understanding its pharmacokinetic and pharmacodynamic interactions is crucial for optimizing polytherapy, especially in patients with multiple comorbidities . These studies help in identifying potential adverse effects and in developing guidelines for safe medication combinations.

Analgesic Adjunct in Renal Colic

Emerging research suggests that Salbutamol Acetonide may have a role as an analgesic adjunct in the management of renal colic. Clinical trials are investigating its efficacy in reducing the pain associated with kidney stones by targeting the physiological causes of pain such as ureteric spasm .

Mechanism of Action

Target of Action

Salbutamol, also known as Albuterol , primarily targets the beta-2 adrenergic receptors . These receptors are located in the lungs, specifically on the muscles surrounding the airways . The drug is 29 times more selective for beta-2 receptors than beta-1 receptors, giving it higher specificity for pulmonary beta receptors versus beta-1-adrenergic receptors located in the heart .

Mode of Action

Salbutamol is a beta-2 adrenergic receptor agonist . It works by stimulating these receptors, leading to relaxation of the smooth muscle in the airways . This action results in bronchodilation, or the widening of the bronchi, which allows for increased airflow to the lungs .

Biochemical Pathways

Upon activation by Salbutamol, the beta-2 adrenergic receptors on airway smooth muscle are Gs coupled, leading to the activation of adenylate cyclase . This increases the intracellular concentration of 3’,5’-cyclic adenosine monophosphate (cyclic AMP), promoting bronchodilation .

Pharmacokinetics

Salbutamol is metabolized almost exclusively by sulphotransferase (SULT) 1 A3 to an inactive metabolite . The R-isomer of Salbutamol is metabolized up to 12 times faster than the S-isomer . This leads to relatively higher plasma concentrations of the S-isomer following all routes of administration, particularly following oral administration due to extensive metabolism by the intestine . Both enantiomers are actively excreted into the urine .

Result of Action

The primary result of Salbutamol’s action is the relief and prevention of bronchospasm due to bronchial asthma, chronic bronchitis, reversible obstructive airway disease, and other chronic bronchopulmonary disorders in which bronchospasm is a complicating factor . It is also used for the acute prophylaxis against exercise-induced bronchospasm and other stimuli known to induce bronchospasm .

Action Environment

Interindividual variability, influenced by patient-specific factors including age, weight, gender, race, and genetics, among others, contributes to variations in therapeutic response . For instance, patients with asthma appear to have less drug delivered to the lung following inhaled administration because of their narrowed airways . Therefore, the environment in which Salbutamol acts can significantly influence its efficacy and stability.

Safety and Hazards

At high therapeutic doses, Salbutamol can cause tachycardia, tremors, and hypokalemia. In overdose, Salbutamol can additionally cause hyperglycemia, lactic acidosis, and cardiac arrhythmias .

Future Directions

The pharmacotherapeutic strategy for respiratory diseases often involves the combination of different drugs with different mechanisms of action. Salbutamol is frequently paired with inhaled corticosteroids (ICS). More than a thousand Salbutamol interactions have been reported, pointing out significant gaps in the knowledge of drug-drug interactions .

properties

IUPAC Name

2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-15(2,3)17-9-13(18)11-6-7-14-12(8-11)10-19-16(4,5)20-14/h6-8,13,17-18H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNNRZNBSYVOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135858
Record name α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salbutamol Acetonide

CAS RN

54208-72-9
Record name α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54208-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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